molecular formula C14H22NO2- B13063426 (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate

(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate

Cat. No.: B13063426
M. Wt: 236.33 g/mol
InChI Key: TZMFFBXQIFNMTM-UHFFFAOYSA-M
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Description

(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group attached to a cyclohexylidene ring, which is further linked to an aminocyclopropanecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate typically involves the reaction of 4-tert-butylcyclohexanone with appropriate amines and carboxylate derivatives under controlled conditions. One common method includes the use of reductive amination, where 4-tert-butylcyclohexanone is reacted with an amine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Tert-butylcyclohexylidene)aminocyclopropanecarboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C14H22NO2-

Molecular Weight

236.33 g/mol

IUPAC Name

1-[(4-tert-butylcyclohexylidene)amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C14H23NO2/c1-13(2,3)10-4-6-11(7-5-10)15-14(8-9-14)12(16)17/h10H,4-9H2,1-3H3,(H,16,17)/p-1

InChI Key

TZMFFBXQIFNMTM-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1CCC(=NC2(CC2)C(=O)[O-])CC1

Origin of Product

United States

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